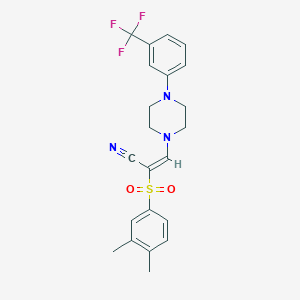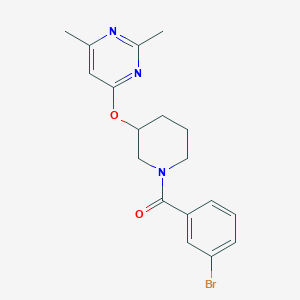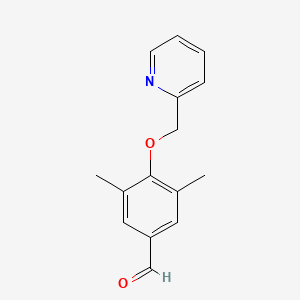
3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the condensation of carboxaldehydes with various reagents. For instance, Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized by condensation of ethyl-4-formyl-3,5-dimetyl-1H-pyrrole-2-carboxylate and benzohydrazide . Similarly, pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate was synthesized by reacting 3,5-dihydroxybenzoic acid with α-chloromethyl pyridine . These methods suggest that the target compound could potentially be synthesized through a similar condensation reaction involving a formyl precursor and a pyridine derivative.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods such as FT-IR, 1H NMR, UV–Vis, and mass spectrometry . Quantum chemical calculations have also been used to predict interaction sites and the nature of interactions, such as dimer formation through hydrogen bonding . These techniques could be applied to determine the molecular structure of 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde.
Chemical Reactions Analysis
The papers discuss the reactivity of similar compounds in various chemical reactions. For example, the carbodesilylation of 2-(trimethylsilyl)pyridines with benzaldehyde is proposed to proceed via an "ylide mechanism" . The oxidation of benzaldehyde derivatives by tetraethylammonium bromochromate has been studied, providing insights into the kinetics and thermodynamics of such reactions . These findings could inform the expected chemical reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. For instance, the vibrational analysis of the synthesized hydrazide-hydrazone showed red shifts in certain vibrational modes due to dimer formation . The optical properties of metal complexes derived from 3,4-dimethoxy benzaldehyde derivatives have been investigated, revealing information about their electronic transitions and energy gaps . These studies could help predict the physical and chemical properties of 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde.
Relevant Case Studies
While no direct case studies involving the compound of interest are provided, the papers include case studies of similar compounds. For example, the synthesis and characterization of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate could serve as a case study for the synthesis of related compounds . The study of the kinetics and thermodynamics of the oxidation of benzaldehyde derivatives could be relevant to understanding the reactivity of the compound .
Scientific Research Applications
Antioxidant Properties
Research indicates that derivatives similar to 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde have been synthesized and studied for their antioxidant properties. The synthesis involves low-temperature aryl bromide-to-alcohol conversion, leading to compounds with notable efficiency as chain-breaking antioxidants in homogeneous organic solutions, revealing their potential as protective agents against oxidative stress (Wijtmans et al., 2004).
Catalytic Activity
Studies have explored the catalytic activities of palladium complexes with ligands structurally related to 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde, demonstrating their efficacy in oxidative cleavage of C=C bonds. This research opens pathways for developing new catalytic processes in organic synthesis and industrial applications (Hong‐Ming Jhong et al., 2016).
Antiparasitic Activity
Compounds structurally akin to 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde have been investigated for their antiparasitic activities. These studies have led to the identification of novel compounds with promising activities against pathogens like Plasmodium falciparum and Leishmania infantum, suggesting potential applications in the development of antiparasitic therapies (Azas et al., 2003).
Heterogeneously Catalysed Condensations
Research on the condensation reactions of glycerol with benzaldehyde and its derivatives, including compounds related to 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde, has been conducted. These studies aim at developing novel platform chemicals from renewable resources, showcasing the compound's utility in green chemistry and sustainable industrial processes (Deutsch et al., 2007).
Leukotriene Synthesis Inhibition
Investigations have been made into the synthesis of compounds for inhibiting leukotriene synthesis, featuring structural motifs related to 3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde. These compounds have shown significant potential in pharmacological applications for treating inflammatory conditions by modulating leukotriene pathways (Hutchinson et al., 2009).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .
properties
IUPAC Name |
3,5-dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-7-13(9-17)8-12(2)15(11)18-10-14-5-3-4-6-16-14/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXPVICBWDOSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-(pyridin-2-ylmethoxy)benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B2548740.png)
![2,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2548742.png)
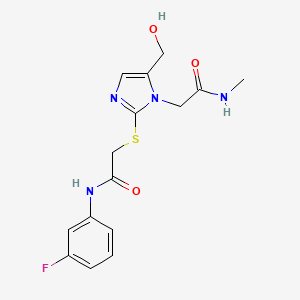
acetonitrile](/img/structure/B2548745.png)
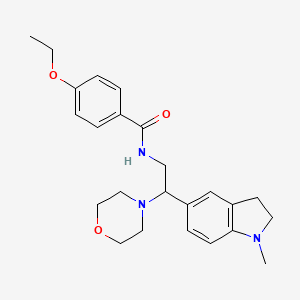
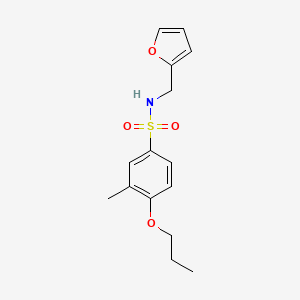
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2548748.png)
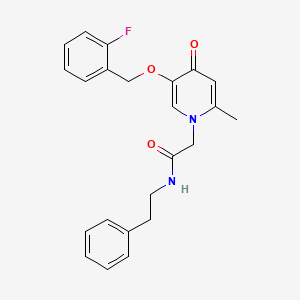
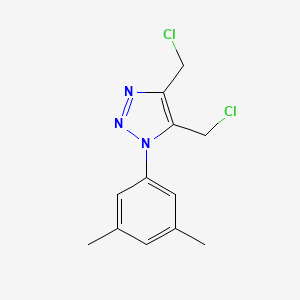
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2548754.png)
![5-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2548756.png)
![1-(3-Fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2548758.png)
